
N-Acetyl-S-propan-2-yl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-propan-2-yl-L-cysteine is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a propan-2-yl group attached to the sulfur atom of the cysteine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-propan-2-yl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the propan-2-yl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with isopropyl bromide in the presence of a base such as sodium hydroxide to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-propan-2-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Acylating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-propan-2-yl-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular processes and as a potential antioxidant.
Medicine: It has potential therapeutic applications, including as a mucolytic agent and in the treatment of acetaminophen overdose.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-propan-2-yl-L-cysteine involves its ability to modulate oxidative stress and act as an antioxidant. It can increase the levels of glutathione, a major antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in detoxifying reactive oxygen species and protecting cells from oxidative damage. Additionally, it may interact with various molecular targets and pathways involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-propan-2-yl-L-cysteine can be compared with other similar compounds such as N-acetyl-L-cysteine and N-acetyl-L-cysteine amide. While all these compounds share the acetylated cysteine structure, the presence of different substituents (e.g., propan-2-yl group) can influence their chemical properties and biological activities. This compound is unique in its specific structure, which may confer distinct advantages in certain applications.
List of Similar Compounds
- N-Acetyl-L-cysteine
- N-Acetyl-L-cysteine amide
- S-propyl-L-cysteine
Eigenschaften
CAS-Nummer |
5572-21-4 |
|---|---|
Molekularformel |
C8H15NO3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
SSYUDPJWXJZUAP-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)SC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C)SCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


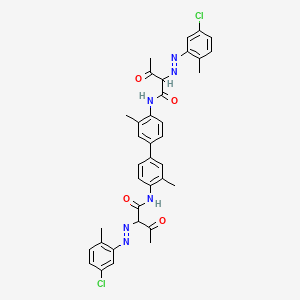
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
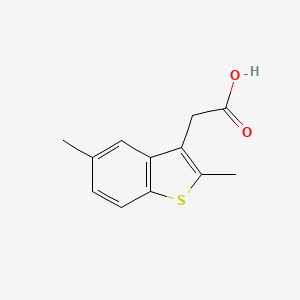
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
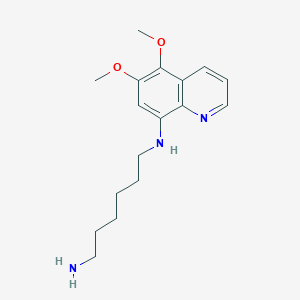

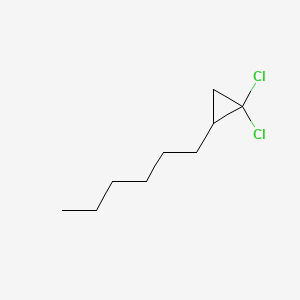
![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
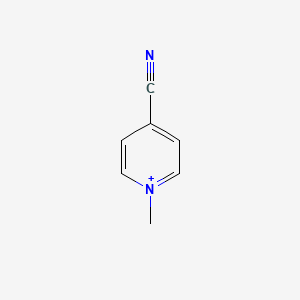
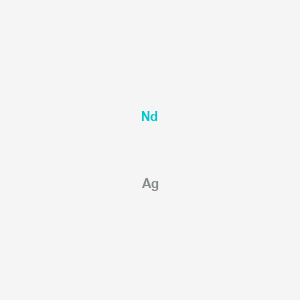
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)



